Methyl 2-({[(2-methylquinazolin-4-yl)oxy]acetyl}amino)benzoate
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Overview
Description
METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE is a synthetic organic compound belonging to the quinazolinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE typically involves the reaction of 2-methylquinazolin-4-ol with 2-bromoacetamide, followed by esterification with methyl benzoate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with bacterial cell membranes, leading to disruption of biofilm formation and inhibition of quorum sensing. This compound targets the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa, thereby reducing virulence factors and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
2-METHYLQUINAZOLIN-4-OL: A precursor in the synthesis of METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE.
QUINAZOLINONE DERIVATIVES: Compounds with similar antimicrobial properties and applications in medicinal chemistry.
Uniqueness
METHYL 2-{2-[(2-METHYLQUINAZOLIN-4-YL)OXY]ACETAMIDO}BENZOATE is unique due to its dual functionality as both an antimicrobial agent and a biofilm inhibitor. Its ability to target quorum sensing mechanisms without disrupting bacterial growth makes it a promising candidate for developing new anti-virulence therapies .
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O4/c1-12-20-15-9-5-3-7-13(15)18(21-12)26-11-17(23)22-16-10-6-4-8-14(16)19(24)25-2/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
MTFJQKHWIFQKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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